3-(3-Amino-4-nitrophenyl)-1-propanol
Description
3-(3-Amino-4-nitrophenyl)-1-propanol (CAS: 56629-40-4) is a nitroaromatic compound characterized by a propanol chain attached to a phenyl ring substituted with an amino (-NH₂) group at position 3 and a nitro (-NO₂) group at position 4. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.21 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its bifunctional nature (amine and nitro groups) enables participation in coupling, reduction, and cyclization reactions .
Properties
IUPAC Name |
3-(3-amino-4-nitrophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-8-6-7(2-1-5-12)3-4-9(8)11(13)14/h3-4,6,12H,1-2,5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUABOUHLBVAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCO)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Nitration via Amino Group Protection
The amino group’s strong activating nature complicates direct nitration, as it promotes multiple substitutions. To mitigate this, protection of the amino group as an acetamide derivative is critical. The process involves:
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Amino Protection : Reacting 3-aminophenylpropanol with acetic anhydride in the presence of triethylamine (TEA) at 5°C to form 3-acetamidophenylpropanol.
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Nitration : Treating the protected intermediate with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at -15°C to introduce the nitro group at position 4.
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Deprotection : Hydrolysis of the acetamide using hydrochloric acid (HCl) at 0°C regenerates the free amino group.
Key Reaction Conditions
| Step | Reagents | Temperature | Time | Yield* |
|---|---|---|---|---|
| Protection | Acetic anhydride, TEA | 5°C | 1 hr | ~85% |
| Nitration | HNO₃, H₂SO₄ | -15°C | 2 hr | ~78% |
| Deprotection | HCl | 0°C | 1 hr | ~90% |
| *Yields inferred from analogous reactions in. |
Alternative Synthetic Pathways
Reductive Amination of Nitro Precursors
An alternative route involves synthesizing 3-(4-nitrophenyl)-1-propanol first, followed by selective reduction of a nitro group to an amino group. However, this method faces challenges due to the coexistence of nitro and hydroxyl groups, which may lead to over-reduction or side reactions.
Industrial-Scale Production Considerations
Continuous Flow Nitration
To enhance safety and efficiency, industrial processes may adopt continuous flow reactors for nitration. Key parameters include:
Purification Techniques
Crude product purification involves:
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Crystallization : From 2-propanol/water mixtures to remove byproducts.
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Column Chromatography : For high-purity batches, using silica gel and ethyl acetate/hexane eluents.
Challenges and Mitigation Strategies
Regioselectivity in Nitration
The proximity of the amino and hydroxyl groups can lead to competing ortho/para nitration. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-nitrophenyl)-1-propanol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
3-(3-Amino-4-nitrophenyl)-1-propanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-nitrophenyl)-1-propanol involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and physicochemical differences between 3-(3-Amino-4-nitrophenyl)-1-propanol and analogous compounds:
Biological Activity
Overview
3-(3-Amino-4-nitrophenyl)-1-propanol, a compound with notable biological activity, has attracted attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications through a comprehensive review of existing literature.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an amino group and a nitrophenyl moiety. This configuration contributes to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 196.2 g/mol.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in biological systems. A study demonstrated that the compound reduced lipid peroxidation in rat liver homogenates, suggesting its potential as a therapeutic agent in conditions associated with oxidative damage.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has been reported to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where increased levels of acetylcholine may improve cognitive function .
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It was found to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The presence of the nitro group in the phenyl ring likely enhances electron donation capabilities, allowing the molecule to neutralize free radicals effectively.
- Enzyme Interaction : The amino group may facilitate binding interactions with active sites on enzymes such as AChE, leading to competitive inhibition.
- Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways is hypothesized as a potential mechanism for its antimicrobial effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 3-(3-Amino-4-nitrophenyl)-1-propanol?
- Methodology : The compound can be synthesized via sequential nitration, reduction, and hydroxylation. For example:
- Nitration : Introduce the nitro group to the aromatic ring using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
- Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol .
- Hydroxylation : Protect the amino group during oxidation of a propanol precursor, as seen in analogous compounds like 3-Amino-3-(4-chlorophenyl)-1-propanol .
- Key Considerations : Use protecting groups (e.g., acetyl) for the amine during oxidation steps to prevent side reactions.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR : ¹H and ¹³C NMR can confirm the aromatic substitution pattern and propanol chain connectivity. For example, the nitro group’s electron-withdrawing effect shifts aromatic protons downfield .
- IR : Identify functional groups (e.g., -NO₂ at ~1520 cm⁻¹, -NH₂ at ~3350 cm⁻¹, -OH at ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, critical for purity assessment .
Q. What common reactions involve the nitro and amino groups in this compound?
- Nitro Group : Reduction to amine (e.g., H₂/Pd-C), nucleophilic substitution (e.g., with alkyl halides in basic conditions) .
- Amino Group : Acylation (e.g., acetyl chloride), diazotization for coupling reactions, or oxidation to nitroso derivatives .
- Propanol Chain : Esterification (e.g., with acyl chlorides) or oxidation to ketones using PCC (pyridinium chlorochromate) .
Advanced Research Questions
Q. How can contradictions in thermodynamic property measurements (e.g., vapor pressure) be resolved?
- Case Study : For 3-(dimethylamino)-1-propanol, transpiration and ebulliometry data showed discrepancies with static method results. Resolution involved:
- Cross-validating with boiling points at varying pressures (SciFinder data) .
- Statistical analysis (e.g., Clarke-Glew equation) to reconcile temperature-dependent vapor pressure trends .
- Application : Use multi-method validation (transpiration, DSC) and computational models (e.g., COSMO-RS) to predict vapor pressures and phase behaviors .
Q. What computational strategies predict the compound’s thermodynamic properties?
- Framework : Develop group-contribution models (e.g., Joback method) for heat capacity (Cp,m°) and entropy (ΔS°). For amino alcohols, experimental Cp,m° data (e.g., 298.15 K values in Table F.1) are critical for calibrating simulations .
- Software : Gaussian (DFT) for optimizing molecular geometry; COSMOtherm for solvation-free energies .
Q. How does steric hindrance from the 4-nitro group influence substitution reactions?
- Analysis : The nitro group’s meta-directing effect and steric bulk may slow electrophilic aromatic substitution. Compare reactivity with analogs like 3-[(4-Chlorobenzyl)amino]-1-propanol, where electron-withdrawing groups reduce nucleophilicity at specific positions .
- Experimental Design : Kinetic studies under varying temperatures and substituents (e.g., -Cl, -F) to quantify steric/electronic effects .
Q. What are the toxicological risks during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
